Crystal Structure Differentiation: Monoclinic C2/m Symmetry vs. Trichloro Analog
Single-crystal X-ray diffraction analysis definitively establishes the unique crystal packing of 1,2,4,5-Tetrachloro-3,6-dinitrobenzene. The compound crystallizes in the monoclinic space group C2/m with two molecules per unit cell and lattice parameters a = 990.4 pm, b = 923.4 pm, c = 573.5 pm, and β = 92.721° [1]. This contrasts directly with its close analog, 1,3,5-Trichloro-2,4-dinitrobenzene, which crystallizes in the monoclinic space group P21/c with four molecules per unit cell and significantly different lattice parameters: a = 821.3 pm, b = 924.8 pm, c = 1300.0 pm, and β = 92.39° [1]. The different space group and unit cell dimensions indicate a fundamentally different molecular packing arrangement, which is a critical determinant of solid-state reactivity, solubility, and material properties.
| Evidence Dimension | Crystal Lattice Parameters and Space Group |
|---|---|
| Target Compound Data | Space group: C2/m; a = 990.4 pm, b = 923.4 pm, c = 573.5 pm, β = 92.721°; Z = 2 |
| Comparator Or Baseline | 1,3,5-Trichloro-2,4-dinitrobenzene: Space group: P21/c; a = 821.3 pm, b = 924.8 pm, c = 1300.0 pm, β = 92.39°; Z = 4 |
| Quantified Difference | Different space groups (C2/m vs P21/c); c-axis length differs by a factor of ~2.3 (573.5 pm vs 1300.0 pm); number of molecules per unit cell differs by a factor of 2 (2 vs 4). |
| Conditions | Single-crystal X-ray diffraction at ambient temperature. |
Why This Matters
The distinct crystal lattice directly impacts solid-state reactivity, solubility, and performance in applications requiring specific crystalline morphology or packing, making the tetrachloro compound unsuitable as a direct structural substitute for the trichloro analog.
- [1] Wigand, S.; Walz, L.; Weiden, N.; Weiss, A. 35Cl NQR Spectra and Crystal Structures of 1,2,4,5-Tetrachloro-3,6-dinitrobenzene and of 1,3,5-Trichloro-2,4-dinitrobenzene. Berichte der Bunsengesellschaft für physikalische Chemie 1987, 91 (11), 1189-1194. View Source
